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Introduction
Self-assembling peptide nanofibers have emerged as a promising platform for vaccine

development and immunotherapy due to their capacity to elicit robust immune responses

without traditional adjuvants.[1] Among these, the Q11 peptide (Ac-QQKFQFQFEQQ-CONH2)

has been extensively studied.[2][3] Q11 is a short, synthetic peptide that self-assembles into

stable β-sheet-rich nanofibers approximately 10-20 nm in width and hundreds of nanometers in

length.[3][4] This supramolecular structure provides a multivalent scaffold for presenting

antigens, enhancing their uptake by antigen-presenting cells (APCs) and stimulating potent,

targeted immune responses.[5][6]

These application notes provide a comprehensive overview of the use of Q11 nanofibers for

antigen presentation, including quantitative data summaries, detailed experimental protocols,

and visualizations of key pathways and workflows. The Q11 system offers a chemically

defined, modular, and minimally inflammatory approach to vaccine design, making it an

attractive platform for developing therapies against infectious diseases and cancer.[2][7]

Principle of Operation
The functionality of Q11 nanofibers as a vaccine platform is rooted in their physicochemical

properties.
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Self-Assembly: The Q11 sequence consists of alternating hydrophobic and polar amino

acids, which drives its self-assembly into β-sheet structures in aqueous solutions.[8][9][10]

This process is spontaneous and results in the formation of long, stable nanofibers.[10]

Modular Antigen Display: Antigens, typically B-cell or T-cell epitopes, can be chemically

synthesized at the N-terminus of the Q11 peptide, often with a flexible linker like -SGSG-.[5]

[11] When these peptide conjugates are co-assembled, the epitopes are displayed on the

nanofiber surface in a highly dense and repetitive manner.[10][12] This multivalent

presentation mimics the surface of pathogens, leading to efficient immune recognition.

Inherent Adjuvanticity: The nanofiber structure itself acts as an adjuvant.[1] This "self-

adjuvanting" property eliminates the need for external adjuvants, which are often associated

with inflammatory side effects.[13] The particulate nature and size of the nanofibers facilitate

uptake by APCs such as dendritic cells (DCs) and macrophages.[2][14][15]

Immune Activation: Once internalized by APCs, the nanofibers are processed, and the

conjugated epitopes are presented on Major Histocompatibility Complex (MHC) molecules to

activate T-cells.[3][14] This platform can induce robust and coordinated CD4+ T-cell, CD8+ T-

cell, and B-cell responses.[7][16] The immune response can be tuned by controlling

parameters like epitope density.[3][17]

Quantitative Data Summary
The efficacy of Q11 nanofibers in enhancing antigen presentation has been quantified across

several studies. The following tables summarize key findings.

Table 1: Uptake of Q11 Nanofibers by Antigen Presenting Cells (APCs)
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Cell Type
Nanofiber
Formulation

Incubation
Time

% Uptake /
Internalization

Reference

Dendritic Cells
(DC2.4)

10%
(KEYA)₂₀Q11

2 hours > 60% [2]

Dendritic Cells

(DC2.4)

100%

(KEYA)₂₀Q11
2 hours > 80% [2]

Dendritic Cells

(DC2.4)

100%

(KEYA)₂₀Q11
24 hours ~100% [2]

Macrophages

(RAW264.7)

100%

(KEYA)₂₀Q11
10 minutes ~100% [2]

Dendritic Cells

(in vivo)

pOVA-Coil29 (α-

helical)
12 hours > 40% [15]

Dendritic Cells

(in vivo)

pOVA-Q11 (β-

sheet)
12 hours ~25% [15]

| Lung Dendritic Cells | EαQ11 (intranasal) | 1-6 days | Significant uptake and migration to

lymph node |[3][4] |

Table 2: T-Cell Responses Induced by Q11 Nanofiber Formulations
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Epitope Formulation
Response
Metric

Result Reference

(KEYA)₂₀
(KEYA)₂₀Q11
Nanofiber

IL-4 ELISpot

Significantly
greater IL-4
production vs.
(KEYA)₁Q11

[2]

(KEYA)₂₀
(KEYA)₂₀Q11

Nanofiber
IFN-γ ELISpot

Low numbers of

IFN-γ producing

cells

[2]

PADRE (CD4+)
PADRE-Q11

Nanofiber

CD4+ PADRE+

CD44+ T-cells

Significant

elevation in

lymph nodes vs.

PADRE alone

[5]

pEα (CD4+)

EαQ11

Nanofiber

(intranasal)

T-cell Phenotype

Predominantly

RORγt+ Tₕ17

cells

[3][4]

OVA (CD8+)
Q11-OVA

Nanofiber

In vivo T-cell

Proliferation

Commensurate

with OVA alone
[5]

| PA (CD8+) | PA-Q11 Nanofiber (intranasal) | CD8+ T-cell Response | Greater response than

subcutaneous immunization |[18] |

Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow from peptide synthesis to the evaluation of

the immune response.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8163017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163017/
https://pubs.rsc.org/en/content/articlehtml/2024/ma/d4ma00075g
https://pmc.ncbi.nlm.nih.gov/articles/PMC7413739/
https://knowledge.uchicago.edu/record/11050/files/sciadv.aba0995.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/ma/d4ma00075g
https://pmc.ncbi.nlm.nih.gov/articles/PMC6309200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Application & Analysis Phase

Analysis Techniques
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(HPLC, MALDI)
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(e.g., Subcutaneous)

5. Sample Collection
(Lymph nodes, Spleen, Serum)

6. Immune Response Analysis
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Caption: Workflow for Q11 nanofiber vaccine preparation and analysis.
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Antigen Presentation Pathway
This diagram illustrates the proposed mechanism of Q11 nanofiber uptake and antigen

presentation by a dendritic cell.
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Caption: Q11 nanofiber processing and presentation by a dendritic cell.

Coordinated Immune Response
This diagram shows the logical relationship between co-assembling T-cell and B-cell epitopes

on Q11 nanofibers to generate a robust adaptive immune response.
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Caption: Co-presentation of epitopes on Q11 nanofibers breaks tolerance.
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Experimental Protocols
Protocol: Preparation of Epitope-Conjugated Q11
Nanofibers
This protocol describes the self-assembly of Q11 peptides into nanofibers.

Materials:

Lyophilized, HPLC-purified epitope-Q11 peptide(s) (e.g., PADRE-Q11, OVA-Q11)

Lyophilized, HPLC-purified "blank" Q11 peptide (optional, for controlling epitope density)

Sterile, deionized water

Sterile 10X Phosphate-Buffered Saline (PBS)

Low-adhesion microcentrifuge tubes

Procedure:

Peptide Dissolution: Weigh the lyophilized peptide powders and dissolve them in sterile

deionized water to a stock concentration of 2-8 mM.[11][15] If co-assembling multiple

peptides (e.g., a T-cell epitope and a B-cell epitope), dissolve them together in the same

solution at the desired molar ratios.[2]

Initial Incubation: Vortex the solution briefly and incubate at 4°C overnight to ensure

complete dissolution.[15]

Initiate Assembly: To induce nanofiber formation, add 1/10th volume of sterile 10X PBS to

the peptide solution to achieve a final concentration of 1X PBS.[10] The final peptide

concentration will be 90% of the stock concentration.

Final Incubation: Gently mix the solution by pipetting (avoid vigorous vortexing which can

shear fibers) and incubate at 4°C for at least 1 hour before use.[3][4] For some applications,

an overnight incubation may be preferred.
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Verification (Optional): Nanofiber formation can be confirmed using Transmission Electron

Microscopy (TEM). Dilute the sample in water, apply to a carbon-coated grid, negatively stain

with uranyl acetate, and visualize. Fibers should appear as long, unbranched structures with

a width of ~10 nm.[12]

Protocol: In Vitro APC Uptake Assay via Flow Cytometry
This protocol is for quantifying the uptake of fluorescently labeled nanofibers by APCs.

Materials:

Fluorescently labeled nanofibers (e.g., containing 10% TAMRA-Q11).[2]

APC cell line (e.g., DC2.4 dendritic cells or RAW264.7 macrophages).[2]

Complete cell culture medium.

FACS buffer (PBS + 2% FBS + 1 mM EDTA).

Flow cytometer.

Procedure:

Cell Plating: Seed APCs in a 24-well plate at a density of 2-5 x 10⁵ cells per well and allow

them to adhere overnight.

Stimulation: Add the fluorescently labeled Q11 nanofibers to the cells at the desired final

concentration (e.g., 20-200 µM).[2] Include an untreated well as a negative control.

Incubation: Incubate the plate for various time points (e.g., 10 min, 30 min, 2 hr, 24 hr).[2]

Cell Harvesting: Wash the cells twice with cold PBS to remove non-internalized nanofibers.

Detach the cells using a cell scraper or appropriate non-enzymatic dissociation buffer.

Staining (Optional): For specific APC identification from mixed populations, stain with

fluorescently-conjugated antibodies against cell surface markers (e.g., CD11c for DCs, F4/80

for macrophages).
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Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity

(MFI) within the target cell population.[15]

Protocol: Ex Vivo ELISpot Assay for Cytokine Profiling
This protocol measures the frequency of cytokine-secreting T-cells from immunized animals.

Materials:

Spleen or lymph nodes from mice immunized with Q11-epitope nanofibers.

ELISpot plate pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4).

[2]

Complete RPMI medium.

Re-stimulation peptide (the same epitope used for immunization).

Biotinylated detection antibody, streptavidin-HRP, and substrate.

Procedure:

Lymphocyte Isolation: Harvest spleens or draining lymph nodes from immunized mice

(typically 7-14 days post-final boost). Prepare a single-cell suspension by mechanical

dissociation through a 70 µm cell strainer. Lyse red blood cells if using splenocytes.

Cell Plating: Add 2.5-5 x 10⁵ lymphocytes per well to the pre-coated ELISpot plate.

Re-stimulation: Add the re-stimulation peptide to the wells at a concentration of 5-10 µg/mL.

Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Detection: Wash the plate and follow the manufacturer's instructions for adding the detection

antibody, streptavidin-HRP, and substrate.
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Analysis: Once spots have developed, wash the plate with water and allow it to dry. Count

the spots in each well using an automated ELISpot reader. The number of spots correlates

with the number of cytokine-producing cells.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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